molecular formula C15H20O9 B12372421 Methyl vanillate glucoside

Methyl vanillate glucoside

Cat. No.: B12372421
M. Wt: 344.31 g/mol
InChI Key: INSAQPSCUXYJAY-ZHZXCYKASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl vanillate glucoside can be synthesized through enzymatic glycosylation. A thermostable uridine diphosphate-dependent glycosyltransferase (PpGT1) from Paenibacillus polymyxa NJPI29 can catalyze the glycosylation of methyl vanillate . The reaction is carried out in a system with pH 8.0, at 45°C, using 12 mM UDP-Glc and 4 mM methyl vanillate . The yield of this compound in this system can reach 3.58 mM .

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. The biotransformation of methyl vanillate is performed in a shaking flask at 180 rpm for 24 hours in a 50 mM phosphate buffer solution (pH 8.0). The reaction mixture contains methyl vanillate (1–6 mM), DMSO (2%, v/v), and UDP-Glc (4–20 mM) .

Properties

Molecular Formula

C15H20O9

Molecular Weight

344.31 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1

InChI Key

INSAQPSCUXYJAY-ZHZXCYKASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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